methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 175201-81-7
VCID: VC20896257
InChI: InChI=1S/C11H8N2O2S/c1-15-11(14)10-9(8(6-12)7-16-10)13-4-2-3-5-13/h2-5,7H,1H3
SMILES: COC(=O)C1=C(C(=CS1)C#N)N2C=CC=C2
Molecular Formula: C11H8N2O2S
Molecular Weight: 232.26 g/mol

methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

CAS No.: 175201-81-7

Cat. No.: VC20896257

Molecular Formula: C11H8N2O2S

Molecular Weight: 232.26 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate - 175201-81-7

Specification

CAS No. 175201-81-7
Molecular Formula C11H8N2O2S
Molecular Weight 232.26 g/mol
IUPAC Name methyl 4-cyano-3-pyrrol-1-ylthiophene-2-carboxylate
Standard InChI InChI=1S/C11H8N2O2S/c1-15-11(14)10-9(8(6-12)7-16-10)13-4-2-3-5-13/h2-5,7H,1H3
Standard InChI Key FSMPSHGYRWWQMO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CS1)C#N)N2C=CC=C2
Canonical SMILES COC(=O)C1=C(C(=CS1)C#N)N2C=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a cyano group at the 4-position, a 1H-pyrrol-1-yl substituent at the 3-position, and a methyl carboxylate group at the 2-position. The compound presents a unique structural arrangement that combines electron-withdrawing and electron-donating groups attached to a sulfur-containing aromatic ring system .

Basic Identification Parameters

The compound's identification data is summarized in Table 1, providing essential information for proper cataloging and reference.
Table 1: Chemical Identity Information

ParameterDetails
CAS Number175201-81-7 (also listed as 175210-81-7 in some references)
IUPAC NameMethyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
SynonymsBUTTPARK 94\04-30; Methyl 4-cyano-3-(N-pyrrolo)thiophene-2-carboxylate; 2-Thiophenecarboxylic acid, 4-cyano-3-(1H-pyrrol-1-yl)-, methyl ester
Molecular FormulaC₁₁H₈N₂O₂S
Molecular Weight232.26 g/mol
MDL NumberMFCD00067941
InChIKeyFSMPSHGYRWWQMO-UHFFFAOYSA-N
SMILES NotationCOC(=O)C1=C(N2C=CC=C2)C(=CS1)C#N
The compound belongs to several chemical categories including aliphatic heterocycles, aromatic heterocycles, heterocyclic compounds, esters, and nitriles, reflecting its complex structural elements and potential chemical versatility .

Physicochemical Properties

Understanding the physicochemical properties of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is crucial for predicting its behavior in various applications and developing appropriate handling protocols.

Physical Properties

The compound presents as a solid at room temperature with well-defined physical characteristics as outlined in Table 2.
Table 2: Physical Properties

PropertyValueMethod
Physical State (20°C)SolidObserved
ColorNot specified in literature-
Melting Point87°CExperimental
Boiling Point426.0 ± 45.0°CPredicted
Density1.30 ± 0.1 g/cm³Predicted
Refractive Index1.63Experimental
The relatively high boiling point indicates strong intermolecular forces, likely due to the presence of polar functional groups that can participate in dipole-dipole interactions and potential hydrogen bonding with surrounding molecules .

Chemical Properties

The chemical behavior of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is influenced by its multiple functional groups, each contributing distinct reactivity patterns.
Table 3: Chemical Properties

PropertyValueMethod
pKa-5.83 ± 0.70Predicted
SolubilitySoluble in common organic solvents (methanol, dichloromethane, etc.)General for compound class
StabilityStore long-term in cool, dry placeRecommended storage conditions
Functional GroupsCyano group, ester group, thiophene ring, pyrrole ringStructural analysis
The predicted pKa value suggests that the compound is not readily ionizable under normal conditions. The presence of electron-withdrawing groups (cyano and ester) likely enhances the acidity of certain positions within the molecule, potentially influencing its reactivity in various chemical transformations .
ParameterClassification/Value
GHS ClassificationSkin irritation (Category 2)
Eye irritation (Category 2A)
Specific target organ toxicity - single exposure (Category 3), Respiratory system
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Transport ClassificationUN #: UN3276
Hazard Class: 6.1; Poison
Packing Group: III
Recommended PPEProtective gloves/protective clothing/eye protection/face protection
Proper handling procedures include working in well-ventilated areas, avoiding inhalation of dust/vapor, and wearing appropriate personal protective equipment to minimize exposure risks .
ParameterConsiderations
TemperatureModerate temperatures (50-100°C) typically employed for similar heterocyclic syntheses
SolventsCommonly used solvents include toluene, acetic acid, or mixtures thereof
CatalystsAcid catalysts for esterification; metal catalysts may be used for certain coupling reactions
PurificationCrystallization from appropriate solvents (methanol, dichloromethane)
Yield OptimizationReaction time, temperature, and catalyst loading are key parameters for optimization
The development of efficient, high-yielding synthetic routes remains an area for further research and development .

Related Compounds and Structural Analogs

Several structural analogs of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate have been reported, offering insights into structure-property relationships and potential applications.

Direct Structural Variants

Modifications to the core structure result in compounds with potentially different properties and applications.
Table 6: Structural Analogs

CompoundCAS NumberStructural DifferenceReference
Methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate900019-87-6Additional methyl groups at positions 2 and 5 of the pyrrole ring
3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acidNot specifiedFree carboxylic acid instead of methyl ester
Methyl 3-amino-4-cyanothiophene-2-carboxylateNot specifiedAmino group instead of pyrrole group
4-Methylthiophene-2-carboxaldehydeNot specifiedSimpler thiophene derivative with different substitution pattern
These structural variants demonstrate the versatility of the thiophene scaffold and the potential for fine-tuning properties through strategic modification of substitution patterns.

Functional Relationships

Beyond direct structural analogs, the compound belongs to a broader family of heterocyclic compounds with similar functional elements and potential applications.

  • Thiophene-2-carboxylate derivatives: Compounds sharing the thiophene core with carboxylate functionality at the 2-position

  • Pyrrole-substituted heterocycles: Compounds featuring pyrrole groups attached to various heterocyclic cores

  • Cyano-substituted aromatics: Compounds incorporating cyano groups as electron-withdrawing substituents on aromatic or heteroaromatic rings Understanding these relationships can guide the development of new compounds with enhanced properties or tailored functionalities.

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